propyl 4-[(1H-indol-3-ylmethylene)amino]benzoate
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Overview
Description
Propyl 4-[(1H-indol-3-ylmethylene)amino]benzoate is a synthetic organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. This compound, with the molecular formula C19H18N2O2, is characterized by the presence of an indole moiety linked to a benzoate ester through a methylene bridge.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of propyl 4-[(1H-indol-3-ylmethylene)amino]benzoate typically involves the condensation of 4-aminobenzoic acid with 1H-indole-3-carbaldehyde in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in an organic solvent such as ethanol or methanol. The resulting Schiff base is then esterified with propanol to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
Propyl 4-[(1H-indol-3-ylmethylene)amino]benzoate undergoes various chemical reactions, including:
Oxidation: The indole moiety can be oxidized to form corresponding oxindole derivatives.
Reduction: The Schiff base linkage can be reduced to form secondary amines.
Substitution: Electrophilic substitution reactions can occur at the indole ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed.
Substitution: Electrophilic reagents such as halogens (e.g., bromine, chlorine) or nitrating agents (e.g., nitric acid) are used under controlled conditions.
Major Products Formed
Oxidation: Oxindole derivatives.
Reduction: Secondary amines.
Substitution: Halogenated or nitrated indole derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antiviral, anticancer, and antimicrobial agent.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer and viral infections.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of propyl 4-[(1H-indol-3-ylmethylene)amino]benzoate involves its interaction with specific molecular targets and pathways. The indole moiety is known to bind to various receptors and enzymes, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation or viral replication. The compound’s ability to undergo electrophilic substitution also allows it to form covalent bonds with target proteins, leading to their inactivation.
Comparison with Similar Compounds
Propyl 4-[(1H-indol-3-ylmethylene)amino]benzoate can be compared with other indole derivatives such as:
Indole-3-acetic acid: A plant hormone with growth-regulating properties.
Indole-3-carbinol: Found in cruciferous vegetables and studied for its anticancer properties.
Indole-3-butyric acid: Another plant hormone used to promote root growth.
The uniqueness of this compound lies in its specific structure, which combines the indole moiety with a benzoate ester, potentially enhancing its biological activity and stability.
Biological Activity
Introduction
Propyl 4-[(1H-indol-3-ylmethylene)amino]benzoate is a synthetic organic compound belonging to the class of indole derivatives. Its unique structure, characterized by a propyl ester group, an indole-based imine functionality, and a benzoate moiety, has garnered attention for its potential biological activities, particularly in cancer research and anti-inflammatory studies. This article provides a comprehensive overview of its biological activity, including relevant case studies, research findings, and comparative analysis with similar compounds.
Chemical Structure and Properties
The molecular formula of this compound is C₁₈H₁₈N₂O₂, with an average molecular weight of approximately 342.35 g/mol. The compound's structure can be represented as follows:
This compound exhibits complex chemical reactivity involving nucleophilic substitutions and condensation reactions due to the presence of the indole and amine functionalities.
Anticancer Properties
Recent studies have highlighted the anticancer potential of this compound. Preliminary investigations suggest that it may act as an inhibitor of certain cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.
Case Studies
- Inhibition of Cancer Cell Lines : A study demonstrated that this compound exhibited significant inhibitory activity against various cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer). The compound displayed IC₅₀ values comparable to established chemotherapeutic agents like doxorubicin.
- Mechanistic Insights : The compound's mechanism of action appears to involve the disruption of cellular signaling pathways associated with tumor growth and survival. Flow cytometry analysis indicated increased apoptosis rates in treated cells .
Anti-inflammatory Activity
In addition to its anticancer properties, this compound has shown promise in anti-inflammatory studies. Its structural similarity to other indole derivatives suggests potential activity against inflammatory mediators.
Comparative Analysis
Compound Name | Structure | Unique Features |
---|---|---|
5-Fluoroindole | 5-Fluoroindole | Halogenated derivative known for enhanced reactivity. |
Indomethacin | Indomethacin | Non-steroidal anti-inflammatory drug (NSAID) with a similar indole structure but different pharmacological profile. |
Melatonin | Melatonin | Hormone regulating sleep cycles; shares the indole core but differs significantly in function and activity. |
This compound's unique combination of an indole core with an amino group and a benzoate moiety distinguishes it from other compounds in this category.
Antimicrobial Activity
Emerging research indicates that this compound may also possess antimicrobial properties. Its structural features allow for interaction with bacterial cell membranes, potentially leading to bactericidal effects.
Research Findings
A study evaluating various indole derivatives found that compounds structurally related to this compound exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria . These findings suggest that further investigation into its antimicrobial efficacy is warranted.
Properties
Molecular Formula |
C19H18N2O2 |
---|---|
Molecular Weight |
306.4 g/mol |
IUPAC Name |
propyl 4-(1H-indol-3-ylmethylideneamino)benzoate |
InChI |
InChI=1S/C19H18N2O2/c1-2-11-23-19(22)14-7-9-16(10-8-14)20-12-15-13-21-18-6-4-3-5-17(15)18/h3-10,12-13,21H,2,11H2,1H3 |
InChI Key |
WCLMEAOUPNLCEW-UHFFFAOYSA-N |
Canonical SMILES |
CCCOC(=O)C1=CC=C(C=C1)N=CC2=CNC3=CC=CC=C32 |
Origin of Product |
United States |
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